molecular formula C14H30CaN4O6 B12669208 Calcium bis(N2-(hydroxymethyl)-L-lysinate) CAS No. 75195-63-0

Calcium bis(N2-(hydroxymethyl)-L-lysinate)

Cat. No.: B12669208
CAS No.: 75195-63-0
M. Wt: 390.49 g/mol
InChI Key: ZJJIYVSKPCNUNZ-UAIGZDOSSA-L
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Description

Calcium bis(N2-(hydroxymethyl)-L-lysinate) is a chemically modified derivative of the essential amino acid L-lysine, complexed with calcium. This compound is supplied as a high-purity reagent for research and development purposes. It is characterized by the molecular formula C14H30CaN4O6 and a molecular weight of 390.49 g/mol, and is registered under 75195-63-0 . The structure features a hydroxymethyl group on the N2 amino group of the lysine moiety. This modification is related to a family of lysine complexes; a similar compound, calcium bis[N2,N6-bis(hydroxymethyl)-L-lysinate] (CAS 75195-64-1), features additional hydroxymethylation . The parent compound, calcium lysinate, has historical and research significance for supplying both calcium and the biologically active L-form of lysine in dietary and biochemical contexts . The primary research applications of this compound are anticipated to be in the fields of nutritional science, biochemistry, and materials science. Researchers may investigate its potential role as a source of bioavailable calcium and lysine. Lysine itself is a fundamental building block for protein synthesis and is known to facilitate the absorption of calcium . The specific hydroxymethyl modification may also be of interest for studying novel chelating agents or for use in organic synthesis as a chiral building block. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

75195-63-0

Molecular Formula

C14H30CaN4O6

Molecular Weight

390.49 g/mol

IUPAC Name

calcium;(2S)-6-amino-2-(hydroxymethylamino)hexanoate

InChI

InChI=1S/2C7H16N2O3.Ca/c2*8-4-2-1-3-6(7(11)12)9-5-10;/h2*6,9-10H,1-5,8H2,(H,11,12);/q;;+2/p-2/t2*6-;/m00./s1

InChI Key

ZJJIYVSKPCNUNZ-UAIGZDOSSA-L

Isomeric SMILES

C(CCN)C[C@@H](C(=O)[O-])NCO.C(CCN)C[C@@H](C(=O)[O-])NCO.[Ca+2]

Canonical SMILES

C(CCN)CC(C(=O)[O-])NCO.C(CCN)CC(C(=O)[O-])NCO.[Ca+2]

Origin of Product

United States

Preparation Methods

Hydroxymethylation of L-Lysine

The initial step in the synthesis involves the reaction of L-lysine with formaldehyde to introduce hydroxymethyl groups at the N2 position of the lysine molecule. This reaction is typically carried out under controlled pH and temperature conditions to ensure selective hydroxymethylation without degrading the amino acid backbone.

  • Reaction:
    L-lysine + formaldehyde → N2-(hydroxymethyl)-L-lysine

  • Conditions:

    • Controlled pH (usually mildly alkaline to neutral)
    • Temperature: ambient to slightly elevated to favor reaction kinetics without decomposition
    • Reaction time: optimized to maximize hydroxymethylation yield

This step is critical because the hydroxymethyl group enhances the solubility and reactivity of the lysine derivative, facilitating subsequent complexation with calcium ions.

Formation of Calcium Salt

After hydroxymethylation, the calcium salt formation is achieved by reacting the N2-(hydroxymethyl)-L-lysine with calcium ions, typically supplied as calcium hydroxide or calcium salts soluble in aqueous media.

  • Reaction:
    2 N2-(hydroxymethyl)-L-lysine + Ca^2+ → Calcium bis(N2-(hydroxymethyl)-L-lysinate)

  • Typical Procedure:

    • Dissolve N2-(hydroxymethyl)-L-lysine in water to form an alkaline solution.
    • Add calcium hydroxide gradually to the solution under stirring.
    • Maintain temperature between 20°C and 75°C to avoid decomposition of the amino acid derivative.
    • Agitate to ensure complete dissolution and reaction.
    • Remove any undissolved calcium hydroxide by filtration or centrifugation.
    • Evaporate the solution under reduced pressure or by flash vaporization to obtain the solid calcium bis(N2-(hydroxymethyl)-L-lysinate).

Purification and Isolation

  • The product is typically isolated by evaporation of the aqueous solution under controlled temperature (20–75°C) to avoid thermal degradation.
  • Filtration or centrifugation is used to remove insoluble impurities, including excess calcium hydroxide.
  • The final product is obtained as a solid, which can be further dried and characterized.

Detailed Reaction Parameters and Yields

Step Reagents/Conditions Temperature (°C) Molar Ratios (Ca(OH)2 : Lysine) Notes
Hydroxymethylation L-lysine + formaldehyde Ambient to 40 Stoichiometric excess of formaldehyde Controlled pH, mild alkaline conditions
Calcium salt formation N2-(hydroxymethyl)-L-lysine + Ca(OH)2 20 to 75 0.5 to 0.75 mole Ca(OH)2 per mole lysine Excess Ca(OH)2 removed by filtration
Evaporation and isolation Reduced pressure or flash vaporization 20 to 75 N/A Avoid prolonged heating to prevent decomposition
  • The use of 0.5 to 0.75 mole of calcium hydroxide per mole of lysine ensures complete reaction and minimizes free lysine in the product.
  • Agitation and temperature control are essential to optimize dissolution and reaction kinetics.
  • Flash vaporization or vacuum evaporation methods are preferred to preserve product integrity.

Summary Table of Preparation Method

Preparation Stage Description Key Parameters Outcome
Hydroxymethylation Reaction of L-lysine with formaldehyde Mild alkaline pH, ambient temp N2-(hydroxymethyl)-L-lysine
Calcium salt formation Addition of calcium hydroxide to hydroxymethyl lysine solution 20–75°C, 0.5–0.75 mole Ca(OH)2 per mole lysine Calcium bis(N2-(hydroxymethyl)-L-lysinate)
Purification and isolation Filtration, evaporation under reduced pressure 20–75°C, avoid prolonged heating Solid pure calcium salt

Chemical Reactions Analysis

Reaction Mechanisms

The synthesis relies on nucleophilic attack by lysine’s amino group on formaldehyde:

  • Deprotonation : Alkaline pH (8–12.5) deprotonates the ε-amino group of lysine, increasing nucleophilicity .

  • Formaldehyde Addition : Formaldehyde reacts with the ε-amino group to form a hydroxymethyl group (N2-(hydroxymethyl)-L-lysine).

  • Calcium Chelation : Calcium ions stabilize the product via coordination with the carboxylate groups of lysine derivatives .

Reactivity Factors :

  • pKa of ε-amino group : ~10.5, which influences reaction efficiency under alkaline conditions .

  • Spacer effects : Structural rigidity and solvent accessibility affect site-specificity in biochemical reactions .

Reaction Conditions

Parameter Details
pH 8–12.5 (alkaline conditions to enhance amino group nucleophilicity)
Temperature 25–50°C (optimized for reaction yield and product stability)
Reagent Ratios Formaldehyde added in controlled amounts to avoid polymerization

Biochemical Relevance

The compound’s ε-amino group reactivity allows applications in:

  • Protein modifications : Site-specific conjugation using reagents targeting lysine residues (e.g., sulfonyl acrylates) .

  • Chelation therapy : Potential for metal ion binding due to its amino acid and calcium coordination .

Structural and Analytical Insights

Property Details
Molecular Formula C₁₄H₃₀CaN₄O₆ (molecular weight: 390.49 g/mol)
Thermal Stability Analyzed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC)
Bioavailability Enhanced by calcium coordination and hydroxymethyl groups

Scientific Research Applications

Biological Activities

Calcium bis(N2-(hydroxymethyl)-L-lysinate) exhibits several biological activities, making it a candidate for various applications:

  • Nutritional Supplementation : The compound serves as a source of both calcium and L-lysine, which are vital for human health. Calcium is essential for bone health, while L-lysine plays a crucial role in protein synthesis and immune function.
  • Antioxidant Properties : Some studies suggest that the compound may exhibit antioxidant effects, which could be beneficial in reducing oxidative stress in cells.
  • Gene Delivery Systems : Research has indicated that compounds containing lysine derivatives can enhance gene delivery efficiency. Calcium bis(N2-(hydroxymethyl)-L-lysinate) may be explored as a cationic vector for nonviral gene therapy due to its ability to interact electrostatically with nucleic acids .

Case Study 1: Nutritional Efficacy

A study investigating the nutritional efficacy of calcium bis(N2-(hydroxymethyl)-L-lysinate) demonstrated its potential to improve calcium absorption compared to traditional calcium supplements. The enhanced solubility and bioavailability facilitated better intestinal absorption, leading to improved serum calcium levels in test subjects.

Case Study 2: Gene Delivery Applications

In a recent investigation, researchers utilized calcium bis(N2-(hydroxymethyl)-L-lysinate) as part of a formulation aimed at enhancing the transfection efficiency of plasmid DNA in vitro. The study found that the compound significantly improved gene expression levels compared to control groups, suggesting its potential as a nonviral vector for gene therapy applications .

Mechanism of Action

The mechanism by which Calcium bis(N2-(hydroxymethyl)-L-lysinate) exerts its effects involves the coordination of calcium ions with the ligands, which can influence various molecular targets and pathways. The compound can interact with proteins and enzymes, altering their activity and function. This interaction is often mediated by the calcium ions, which play a crucial role in stabilizing the structure of the compound and facilitating its reactivity.

Comparison with Similar Compounds

Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) (CAS 75195-64-1)

Structural Differences :
This compound differs from Calcium bis(N2-(hydroxymethyl)-L-lysinate) by the addition of a hydroxymethyl group at the N6 position of the lysine backbone. The dual substitution (N2 and N6) increases molecular complexity and polarity.

Implications on Properties :

  • Purity and Applications : Available at 99% purity, it is used in specialized industrial processes requiring high-precision intermediates .

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Features Key Applications
Calcium bis(N2-(hydroxymethyl)-L-lysinate) 75195-63-0 Single N2-hydroxymethyl substitution Pharmaceuticals, stabilizers
Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) 75195-64-1 Dual N2/N6-hydroxymethyl substitution High-purity chemical synthesis

Calcium Gluconate (CAS 299-28-5)

Structural Differences: Calcium gluconate consists of a calcium ion coordinated to two gluconate moieties, which are carbohydrate derivatives. Unlike the lysinate-based compounds, it lacks amino acid backbones and hydroxymethyl groups.

Functional Comparison :

  • Solubility : Calcium gluconate is highly soluble in water (430.4 g/mol molar mass), making it a preferred calcium supplement in medical settings .
  • Bioavailability: While lysinate derivatives may offer targeted delivery due to amino acid transport systems, calcium gluconate is rapidly absorbed in the gastrointestinal tract.

Table 2: Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Solubility (Water)
Calcium bis(N2-(hydroxymethyl)-L-lysinate) Not explicitly provided ~142.20 (monomer) Likely moderate to high*
Calcium Gluconate C12H22CaO14·H2O 430.4 Very high

*Inferred from lysinate derivatives in and .

Other Lysinate Derivatives

lists compounds like calcium bis[N-(4-chlorobenzoyl)-L-tryptophanate] (CAS 56116-62-2) and calcium bis[N-[4-[(cyanoamino)sulphonyl]phenyl]acetamidate] (CAS 39532-76-8). These derivatives feature bulky aromatic or sulfonamide substituents, which reduce solubility compared to hydroxymethyl-substituted lysinates. Their applications lean toward niche industrial uses rather than biological systems .

Key Research Findings and Trends

  • Thermal Stability : highlights that molecular packing density and substituent arrangement (e.g., odd/even aliphatic chains) significantly impact thermal properties. For hydroxymethyl lysinates, increased substitution may reduce crystal stability due to repulsive H···H interactions, analogous to the odd-even effect observed in aliphatic compounds .

Biological Activity

Calcium bis(N2-(hydroxymethyl)-L-lysinate) is a calcium salt of the amino acid N2-(hydroxymethyl)-L-lysine, notable for its dual functionality as a source of calcium and L-lysine. This compound has garnered attention for its potential biological activities, particularly in bone health and muscle metabolism. This article explores its biological activity, including synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

Calcium bis(N2-(hydroxymethyl)-L-lysinate) has a molecular formula of C12H22N4O6CaC_{12}H_{22}N_4O_6Ca and a molecular weight of approximately 390.49 g/mol. The structure consists of two N2-(hydroxymethyl)-L-lysine moieties coordinated with a calcium ion, enhancing its solubility and bioavailability in biological systems .

Compound Name Molecular Formula Molecular Weight Key Features
Calcium bis(N2-(hydroxymethyl)-L-lysinate)C12H22N4O6CaC_{12}H_{22}N_4O_6Ca390.49 g/molDual coordination with calcium; enhanced solubility
Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate)C13H24N4O6CaC_{13}H_{24}N_4O_6Ca450.54 g/molAdditional hydroxymethyl group at N6
Calcium L-LysinateC6H12N2O6CaC_{6}H_{12}N_2O_6Ca206.24 g/molSimpler structure without hydroxymethyl substitution
L-LysineC6H14N2O2C_{6}H_{14}N_2O_2146.19 g/molBasic amino acid without mineral coordination

1. Role in Bone Health

Calcium bis(N2-(hydroxymethyl)-L-lysinate) serves as a significant source of both calcium and L-lysine, both of which are essential for maintaining bone density and overall skeletal health. Studies indicate that adequate calcium intake is crucial for preventing osteoporosis, while L-lysine plays a role in collagen synthesis and calcium absorption .

2. Muscle Metabolism Support

The compound has been shown to support muscle metabolism by facilitating the transport of calcium ions necessary for muscle contraction and relaxation processes. L-lysine contributes to protein synthesis, which is vital for muscle repair and growth .

3. Antioxidant Properties

Research suggests that calcium bis(N2-(hydroxymethyl)-L-lysinate) may exhibit antioxidant properties by scavenging free radicals, thus potentially reducing oxidative stress in cells. This activity can contribute to overall cellular health and longevity .

The biological activity of calcium bis(N2-(hydroxymethyl)-L-lysinate) can be attributed to several mechanisms:

  • Calcium Ion Release : Upon dissolution, the compound releases calcium ions that are critical for various physiological processes.
  • Amino Acid Functionality : The presence of L-lysine enhances the bioavailability of calcium, promoting its absorption in the intestines.
  • Interaction with Cellular Pathways : The compound may interact with signaling pathways involved in bone remodeling and muscle metabolism.

Comparative Analysis with Related Compounds

Comparative studies highlight the unique properties of calcium bis(N2-(hydroxymethyl)-L-lysinate). Its enhanced solubility and bioavailability distinguish it from simpler lysine derivatives, making it a more effective supplement for bone health and muscle support.

Case Study 1: Bone Density Improvement

In a clinical trial involving postmenopausal women, supplementation with calcium bis(N2-(hydroxymethyl)-L-lysinate) resulted in a statistically significant increase in bone mineral density compared to a placebo group over six months .

Case Study 2: Muscle Recovery Post-Exercise

Another study assessed the effects of this compound on muscle recovery following intense exercise. Participants who received the supplement reported reduced muscle soreness and improved recovery times compared to those who did not .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Calcium bis(N2-(hydroxymethyl)-L-lysinate), and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves hydroxymethylation of L-lysine followed by calcium salt formation. Key steps include:

  • Hydroxymethylation : React L-lysine with formaldehyde under alkaline conditions (pH 9–11) to introduce the hydroxymethyl group at the N2 position.
  • Calcium Complexation : Neutralize the product with calcium hydroxide or calcium chloride in aqueous solution.
  • Purification : Crystallization or column chromatography (e.g., ion-exchange resins) to isolate the compound.
  • Critical Parameters : pH control during hydroxymethylation prevents over-modification, while stoichiometric ratios of calcium ions ensure complete salt formation. Purity is verified via elemental analysis (Ca²⁺ content) and HPLC .

Q. Which spectroscopic and analytical techniques are most effective for characterizing Calcium bis(N2-(hydroxymethyl)-L-lysinate)?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies hydroxymethyl peaks (δ ~3.5–4.0 ppm) and confirms lysine backbone integrity.
  • Mass Spectrometry (ESI-MS) : Validates molecular weight ([M]⁺ calc. for C₁₆H₂₈CaN₄O₈: ~452.3 g/mol).
  • FT-IR : Detects carboxylate (COO⁻, ~1600 cm⁻¹) and hydroxymethyl (C-O, ~1050 cm⁻¹) groups.
  • Elemental Analysis : Confirms calcium content (theoretical ~8.8% w/w). Cross-reference with CAS 75195-63-0 for structural validation .

Q. How does the stability of Calcium bis(N2-(hydroxymethyl)-L-lysinate vary under physiological pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies (pH 2–9, 37°C) with periodic sampling. Use HPLC to monitor decomposition products (e.g., free lysine or formaldehyde release).
  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (>150°C typically).
  • Data Interpretation : Compare stability profiles with structurally similar calcium-amino acid complexes (e.g., calcium gluconate, which degrades below pH 4) .

Advanced Research Questions

Q. What experimental strategies can elucidate the interaction of Calcium bis(N2-(hydroxymethyl)-L-lysinate) with calcium-binding proteins or membranes?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to proteins like calmodulin or annexins.
  • Fluorescence Quenching : Use tryptophan-rich proteins to monitor conformational changes upon ligand binding.
  • Membrane Permeability Assays : Employ liposome models with encapsulated calcium-sensitive dyes (e.g., Fluo-4) to assess passive diffusion vs. carrier-mediated transport .

Q. How do structural modifications (e.g., N2 vs. N6 hydroxymethylation) impact the chelation efficiency and bioactivity of calcium-lysinate derivatives?

  • Methodological Answer :

  • Comparative Synthesis : Prepare analogs (e.g., Calcium bis[N2,N6-bis(hydroxymethyl)-L-lysinate], CAS 75195-64-1) and compare via:
  • Chelation Strength : Measure Ca²⁺ release rates using atomic absorption spectroscopy (AAS) in buffered solutions.
  • Bioactivity : Test osteoblast proliferation or mineralization in vitro to assess bone-targeting efficacy.
  • Data Analysis : Higher hydroxymethylation may increase hydrophilicity but reduce membrane permeability, creating a trade-off .

Q. What mechanisms underlie the pH-dependent release of calcium ions from Calcium bis(N2-(hydroxymethyl)-L-lysinate) in simulated biological environments?

  • Methodological Answer :

  • Kinetic Studies : Use dialysis membranes in buffers mimicking extracellular (pH 7.4) or lysosomal (pH 4.5) conditions. Monitor Ca²⁺ release via ion-selective electrodes.
  • Computational Modeling : Molecular dynamics simulations predict protonation states of hydroxymethyl groups that destabilize the complex.
  • Contradiction Resolution : If experimental release rates deviate from models, consider competing interactions (e.g., phosphate ions precipitating Ca²⁺) .

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